ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 112779-13-2
VCID: VC21276715
InChI: InChI=1S/C10H15ClN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3
SMILES: CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Cl
Molecular Formula: C10H15ClN2O2
Molecular Weight: 230.69 g/mol

ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

CAS No.: 112779-13-2

Cat. No.: VC21276715

Molecular Formula: C10H15ClN2O2

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate - 112779-13-2

Specification

CAS No. 112779-13-2
Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
IUPAC Name ethyl 1-tert-butyl-5-chloropyrazole-4-carboxylate
Standard InChI InChI=1S/C10H15ClN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3
Standard InChI Key UGWXIBZPXNDLSS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Cl
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Cl

Introduction

Chemical Properties

Physical Properties

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate exhibits several notable physical properties:

These properties make it suitable for high-temperature reactions often required in organic synthesis.

Computed Chemical Properties

The compound's computed chemical properties include:

  • XLogP3: A value of approximately 2.3, indicating moderate lipophilicity .

  • Hydrogen Bond Acceptor Count: Three hydrogen bond acceptors due to the nitrogen atoms and oxygen in the carboxylate group .

  • Rotatable Bond Count: Four rotatable bonds contributing to flexibility in molecular interactions .

  • Topological Polar Surface Area (TPSA): Approximately 44.1 Ų, suggesting moderate polarity .

These properties are critical for predicting solubility, permeability, and interaction with biological targets.

Synthesis Methods

General Synthetic Routes

The synthesis of ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate typically involves cyclization reactions using hydrazine derivatives and chlorinated precursors under controlled conditions . A common approach includes:

  • Reaction of ethyl acetoacetate with hydrazine hydrate to form intermediate pyrazolone.

  • Substitution reactions introducing tert-butyl and chlorine groups.

  • Esterification processes yielding the final product.

Reaction conditions often employ solvents such as ethanol or chloroform and catalysts like sodium ethoxide or potassium carbonate to facilitate cyclization .

Reaction Conditions

Optimal reaction conditions for synthesizing this compound include ambient temperatures and controlled pH levels to ensure high yields (approximately 88%) . The use of hydrogen chloride or nitrosyl chloride as reagents can further enhance selectivity during substitution reactions.

Data Table: Synthesis Parameters

ParameterValue/Condition
Yield~88%
Reaction TemperatureAmbient
SolventChloroform/Ethanol
CatalystSodium Ethoxide

Biological Activities

Antimicrobial Properties

Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis or interfere with microbial enzyme systems . Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate may exhibit similar properties owing to its chlorine substituent and electron-rich pyrazole ring.

Anti-inflammatory Effects

Pyrazoles are known for their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis . The tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Data Table: Biological Activity Predictions

Activity TypeMechanismPotential Applications
AntimicrobialEnzyme inhibitionPharmaceutical research
Anti-inflammatoryCOX inhibitionDrug development

Industrial Applications

Pharmaceutical Industry

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate serves as an intermediate in synthesizing drugs targeting inflammatory diseases, bacterial infections, or fungal pathogens . Its functional groups allow for further derivatization into active pharmaceutical ingredients (APIs).

Agrochemical Industry

In agrochemicals, this compound is utilized in developing herbicides and pesticides that protect crops from pests and diseases . Its chlorine atom contributes to its efficacy as an insecticidal agent.

IndustryApplicationBenefits
PharmaceuticalsDrug synthesisEnhanced bioactivity
AgrochemicalsPesticide formulationEffective crop protection

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